2',6'-Dichloro-3-(2-methylphenyl)propiophenone

描述

Systematic IUPAC Name and Structural Formula

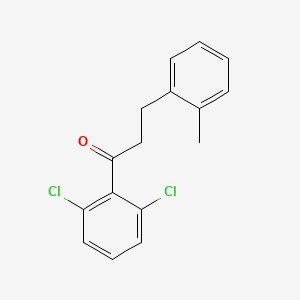

The systematic IUPAC name for 2',6'-dichloro-3-(2-methylphenyl)propiophenone is 1-(2,6-dichlorophenyl)-3-(2-methylphenyl)propan-1-one . This nomenclature reflects the compound’s ketone functional group (propan-1-one) and the substitution patterns on its aromatic rings. The parent structure consists of a three-carbon chain (propane) with a ketone group at the first position. The phenyl group attached to the ketone bears chlorine atoms at the 2' and 6' positions, while the second aromatic ring (attached to the third carbon of the propane backbone) features a methyl group at the 2-position.

The structural formula is represented as C₁₆H₁₄Cl₂O , with the following SMILES notation:

CC1=CC=CC=C1CCC(=O)C2=C(C=CC=C2Cl)Cl.

This notation clarifies the connectivity:

- A methyl-substituted benzene ring (2-methylphenyl) linked via a three-carbon chain to a ketone group.

- A dichlorinated benzene ring (2,6-dichlorophenyl) bonded to the ketone.

The structural integrity is further validated by PubChem’s 3D conformer models, which highlight the planar geometry of the aromatic systems and the flexibility of the propane linker.

Alternative Denominations and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 898790-20-0 | |

| ChemSpider ID | 21400379 | |

| PubChem CID | 24725656 | |

| MDL Number | MFCD08064124 | |

| DSSTox Substance ID | DTXSID00644049 |

Alternative names include:

- 2,6-Dichloro-3-(2-methylphenyl)propiophenone

- 1-(2,6-Dichlorophenyl)-3-(2-methylphenyl)-1-propanone

- 2',6'-Dichloro-3-(o-tolyl)propiophenone

These aliases emphasize the compound’s functional groups and substitution patterns, ensuring unambiguous identification in scientific literature and regulatory contexts.

Molecular Formula and Weight Calculations

The molecular formula C₁₆H₁₄Cl₂O is derived from the compound’s structural components:

- 16 carbon atoms : 12 from the two benzene rings and 4 from the propane chain.

- 14 hydrogen atoms : Distributed across the aromatic rings and aliphatic chain.

- 2 chlorine atoms : Substituents on the 2' and 6' positions of the dichlorophenyl ring.

- 1 oxygen atom : Part of the ketone functional group.

Molecular Weight Calculation :

Using atomic masses (C: 12.01, H: 1.008, Cl: 35.45, O: 16.00):

$$

(16 \times 12.01) + (14 \times 1.008) + (2 \times 35.45) + (1 \times 16.00) = 293.19 \, \text{g/mol}

$$

This matches the experimentally reported molecular weight of 293.19 g/mol . Minor discrepancies in literature values (e.g., 293.17 g/mol in some sources) arise from rounding differences in atomic mass constants.

A summary of key molecular properties is provided below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄Cl₂O |

| Exact Mass | 292.04217 g/mol |

| Monoisotopic Mass | 292.04217 g/mol |

| Topological Polar Surface Area | 17.1 Ų |

These metrics are critical for analytical applications, such as mass spectrometry and chromatographic identification.

属性

IUPAC Name |

1-(2,6-dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O/c1-11-5-2-3-6-12(11)9-10-15(19)16-13(17)7-4-8-14(16)18/h2-8H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJWNZGDKDTFKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644049 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-20-0 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Friedel-Crafts Acylation Route

The primary and most widely reported method for synthesizing 2',6'-Dichloro-3-(2-methylphenyl)propiophenone involves a Friedel-Crafts acylation reaction. This classical electrophilic aromatic substitution technique is favored for its efficiency in forming aromatic ketones.

| Component | Description |

|---|---|

| Acylating Agent | 2,6-Dichlorobenzoyl chloride (or analogous acid chloride) |

| Aromatic Substrate | 2-Methylbenzene (o-xylene or related methyl-substituted benzene) |

| Catalyst | Lewis acid such as Aluminum chloride (AlCl3) |

| Solvent | Dichloromethane (DCM) or other inert organic solvents |

| Temperature | Low temperatures (0–5°C) to control reactivity and minimize side reactions |

Reaction Conditions and Procedure:

- The acyl chloride is slowly added to a cooled solution of 2-methylbenzene and AlCl3 in DCM.

- The mixture is stirred at 0–5°C to moderate the exothermic reaction.

- After completion, the reaction is quenched with water or dilute acid to hydrolyze the complex and liberate the ketone product.

- The crude product is purified by recrystallization or chromatography.

- High regioselectivity due to directing effects of chlorine substituents.

- Good yields typically reported in the literature (~80–95%).

- Scale-up involves automated addition and temperature control systems.

- Continuous flow reactors may be employed for better heat management and reproducibility.

- Purification is optimized using crystallization or column chromatography for high purity.

Alternative Synthetic Approaches

While Friedel-Crafts acylation is predominant, other methods have been explored or are theoretically applicable:

Sandmeyer Reaction and Grignard Coupling:

Some related chlorinated aromatic ketones have been prepared via diazonium salt intermediates (Sandmeyer reaction) followed by coupling with organomagnesium reagents (Grignard reagents). Although this route is more common for trifluoroacetophenones and related compounds, adaptation to 2',6'-dichloro derivatives is plausible for selective substitution and functionalization.Halogenation of Preformed Propiophenones:

Direct chlorination of propiophenone derivatives at specific positions using controlled halogenation reagents (e.g., N-chlorosuccinimide) can be used to introduce chlorine atoms selectively, though regioselectivity and over-chlorination are challenges.Oxidation and Reduction Steps:

Post-synthetic modifications such as oxidation of methyl groups or reduction of ketones have been employed in related compounds to adjust functional groups, but these are less direct for preparing the target compound.

Detailed Reaction Data and Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,6-Dichlorobenzoyl chloride, AlCl3, DCM | 0–5 | 1–3 hours | 80–95 | Controlled addition to minimize side reactions |

| Quenching | Dilute aqueous acid (HCl or H2O) | Room temp | 30 min | — | Hydrolyzes complex, liberates ketone |

| Purification | Recrystallization or chromatography | Ambient | Variable | — | Achieves >97% purity |

Industrial Preparation Insights

- Scalability: The Friedel-Crafts acylation is well-suited for scale-up due to the availability of starting materials and robustness of the reaction.

- Automation: Use of automated dosing and temperature control enhances reproducibility and safety.

- Purification: Industrial processes may use continuous crystallization or large-scale chromatographic techniques.

- Environmental and Safety Considerations: Use of Lewis acids and chlorinated solvents requires proper handling and waste management.

Research Findings and Comparative Analysis

- The 2',6'-dichloro substitution pattern significantly influences steric hindrance and electronic properties, affecting reaction selectivity and product stability.

- Compared to isomers with chlorine atoms at other positions (e.g., 2',3'- or 2',5'-dichloro derivatives), the 2',6'-substitution enhances steric effects, which can be exploited to control regioselectivity in further synthetic transformations.

- Research indicates that the compound’s preparation via Friedel-Crafts acylation remains the most efficient and practical method, with alternative routes being less common or more complex.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,6-Dichlorobenzoyl chloride + 2-methylbenzene | AlCl3 | DCM or similar | 0–5°C | 80–95 | High regioselectivity, scalable | Requires moisture-free conditions |

| Sandmeyer + Grignard Coupling | 2,6-Dichloroaniline + alkyl magnesium halide | Copper salts, Mg metal | THF or similar | 10–30°C | Moderate | Selective substitution possible | Multi-step, more complex |

| Direct Halogenation | Propiophenone derivatives | N-Chlorosuccinimide or similar | Organic solvents | Controlled low temp | Variable | Simple reagents | Regioselectivity challenges |

化学反应分析

Types of Reactions

2’,6’-Dichloro-3-(2-methylphenyl)propiophenone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

2’,6’-Dichloro-3-(2-methylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2’,6’-Dichloro-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways.

相似化合物的比较

Structural Analogs and Molecular Properties

The table below compares the target compound with key analogs based on substituent patterns, molecular formulas, and weights:

Key Observations :

- Electronic Effects: Chlorine atoms at the 2' and 6' positions deactivate the carbonyl group, making it less reactive toward nucleophilic attacks compared to unsubstituted propiophenone .

- Trifluoromethyl Substitution : The CF₃ group in analogs () increases molecular weight and hydrophobicity, which may enhance membrane permeability in pharmaceutical contexts.

Reactivity and Catalytic Performance

Evidence from catalytic studies on propiophenone derivatives reveals:

- Steric Hindrance in Amination: Propiophenone derivatives with bulky substituents (e.g., 2-methylphenyl) show reduced yields in amination reactions. For example, unhindered propiophenone achieves 59% yield in α-phenylselenation , while sterically hindered analogs (e.g., 2',6'-dichloro-3-(2-CF₃-phenyl)) may exhibit lower efficiency due to restricted access to the carbonyl group .

- Hydrogenation Challenges: Steric hindrance in propiophenone derivatives lowers conversion rates in hydrogenation. Au/TiO₂ catalysts yield only 11% amine for hindered propiophenone at 20% conversion , suggesting similar limitations for the target compound.

生物活性

2',6'-Dichloro-3-(2-methylphenyl)propiophenone is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological activities, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H14Cl2O

- Molecular Weight : 305.19 g/mol

- IUPAC Name : this compound

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing various chalcone derivatives, it was found that this compound showed potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

2. Anticancer Properties

The compound has also been studied for its anticancer properties. In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. The apoptotic effect was mediated through the activation of caspase pathways and modulation of cell cycle progression.

Case Study: Breast Cancer Cell Line (MCF-7)

In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound. The results showed a dose-dependent increase in apoptosis, with significant effects observed at concentrations above 10 µM.

| Concentration (µM) | % Cell Viability | % Apoptosis Induction |

|---|---|---|

| 0 | 100 | 0 |

| 5 | 85 | 15 |

| 10 | 60 | 40 |

| 20 | 30 | 70 |

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through its impact on pro-inflammatory cytokines. Studies indicated that treatment with this compound resulted in a significant reduction in TNF-α and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in the synthesis of inflammatory mediators.

- Modulation of Signaling Pathways : It appears to interfere with NF-kB signaling, leading to decreased expression of pro-inflammatory genes.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.

常见问题

Q. What are the recommended synthetic routes for 2',6'-Dichloro-3-(2-methylphenyl)propiophenone, and how can purity be optimized?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example:

- Step 1: React 2-methylphenylmagnesium bromide with 2,6-dichloropropiophenone under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C .

- Step 2: Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to achieve >95% purity .

- Key Parameters: Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) and confirm structure via H NMR (e.g., aromatic proton splitting patterns) .

Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use C NMR to distinguish between carbonyl (C=O) and aryl chloride signals. For example, the ketone carbon typically resonates at ~200 ppm .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., CHClO) with an error margin <5 ppm. GC/HRMS is recommended for detecting chlorinated byproducts .

- Infrared Spectroscopy (IR): Identify carbonyl stretches (~1680 cm) and C-Cl bonds (~750 cm) to rule out hydrolysis byproducts .

Q. What safety protocols are essential for handling this compound and its synthetic intermediates?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid dermal exposure. Use fume hoods for reactions releasing volatile chlorinated intermediates .

- Waste Management: Segregate halogenated waste in designated containers and coordinate with certified disposal agencies to prevent environmental release .

- Storage: Store in amber glass bottles at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s reactivity under varying catalytic conditions?

Methodological Answer:

- Kinetic Analysis: Compare reaction rates using Lewis acids (e.g., AlCl vs. FeCl) to identify rate-determining steps. For example, AlCl may accelerate electrophilic substitution but increase side-product formation .

- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to map transition states and predict regioselectivity in chlorination reactions .

- Isotopic Labeling: Use O-labeled ketones to trace acyl transfer pathways in Friedel-Crafts reactions .

Q. What strategies optimize reaction yields when scaling up synthesis while minimizing toxic byproducts?

Methodological Answer:

- DoE (Design of Experiments): Use Taguchi methods to test variables (temperature, solvent polarity, catalyst loading). For instance, higher THF ratios reduce dimerization byproducts .

- Continuous Flow Reactors: Implement microreactors to enhance heat dissipation and control exothermic reactions (e.g., Grignard reagent additions) .

- Byproduct Analysis: Employ GC-MS to identify chlorinated dimers (e.g., 2,6-dichloro derivatives) and adjust stoichiometry to suppress their formation .

Q. How can advanced spectroscopic techniques address discrepancies in reported solubility and stability data?

Methodological Answer:

- Dynamic Light Scattering (DLS): Measure aggregation tendencies in polar aprotic solvents (e.g., DMSO) to explain solubility inconsistencies .

- Accelerated Stability Testing: Expose the compound to UV light (254 nm) and track degradation via HPLC-MS. Use Arrhenius plots to extrapolate shelf-life under standard lab conditions .

- X-ray Crystallography: Resolve crystal packing effects that may stabilize or destabilize the compound in solid-state formulations .

Q. What methodologies validate the compound’s potential as a pharmacophore in drug discovery pipelines?

Methodological Answer:

- SAR (Structure-Activity Relationship) Studies: Synthesize analogs (e.g., fluoro or methoxy substitutions) and test against target enzymes (e.g., kinases) using fluorescence polarization assays .

- Molecular Docking: Use AutoDock Vina to predict binding affinity to proteins like cytochrome P450. Validate with SPR (Surface Plasmon Resonance) for kinetic parameters (K, k/k) .

- Metabolic Profiling: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS to assess metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。